molecular formula C17H18ClN3O2 B5549118 5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5549118
M. Wt: 331.8 g/mol
InChI Key: UYJCRCRDSVIYIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole and triazole compounds involves innovative methods to introduce functional groups, facilitating the creation of derivatives with varying properties. For example, the synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles and 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile demonstrates the use of amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups to generate new compounds (Chang et al., 2003).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are pivotal in determining the molecular structure of novel compounds. For instance, the crystal structure analysis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione offers insights into the arrangement and interaction within the molecule, highlighting dihedral angles and intra- and intermolecular hydrogen bonds (Xue et al., 2008).

Chemical Reactions and Properties

Explorations into the reactivity and transformation of oxazole and triazole derivatives reveal their potential for generating novel structures. For example, Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides facilitates the synthesis of pyrazole-nitrogen heterocycle dyads, showcasing the chemical versatility of these frameworks (Mikhailov et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. The detailed characterization and synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide valuable data on its solid-state structure and optical properties, which are essential for predicting its behavior in various environments (Jukić et al., 2010).

Chemical Properties Analysis

Investigations into the chemical behavior, including reactivity towards different reagents and conditions, afford insights into the compound's utility in further chemical synthesis and applications. The transformation of 5-chloroisoxazoles to pyrazole-nitrogen heterocycle dyads via Fe(II)-catalyzed isomerization is a prime example of utilizing specific chemical properties to achieve targeted molecular architectures (Mikhailov et al., 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The novel synthesis and reactions of heterocyclic carbonitriles, including methods for preparing new derivatives with functional groups like amino, alkylthio, amido, and tetrazolyl, highlight the versatility of these compounds in chemical synthesis (Yong-Goo Chang et al., 2003). Such methodologies could potentially be adapted for the synthesis and functionalization of "5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile."
  • Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance, demonstrating high efficiency in protecting mild steel in acidic solutions (M. Yadav et al., 2016). This suggests that similar oxazole carbonitriles might have applications in materials science and corrosion prevention.

Pharmacological Applications

  • Compounds with oxazole and triazole moieties have been studied for their antioxidant properties and as precursors to highly functionalized tetrazoles, indicating potential for pharmacological applications (L. Savegnago et al., 2016). This insight might guide the exploration of the biological activities of "this compound."
  • The copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone showcases innovative approaches to synthesizing heterocyclic compounds, potentially applicable to the compound (Congjun Xu et al., 2017).

Exploratory Research

  • The microwave-mediated synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library highlights rapid and diverse heterocyclic compound generation, which could be relevant for generating a library of "this compound" derivatives (J. Spencer et al., 2012).

properties

IUPAC Name

5-(azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-6-5-7-14(10-13)22-12-16-20-15(11-19)17(23-16)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJCRCRDSVIYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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